

Limonoids from Andiroba Oil: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of limonoids isolated from the oil of Andiroba (*Carapa guianensis*), a tree native to the Amazon region. Andiroba oil has a long history of use in traditional medicine for its anti-inflammatory, insect-repellent, and wound-healing properties. Modern scientific research has identified limonoids, a class of highly oxygenated tetranortriterpenoids, as the primary bioactive constituents responsible for these effects. This document summarizes the key limonoids, their biological activities with corresponding quantitative data, detailed experimental protocols for their isolation and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Isolated Limonoids and Their Biological Activities

Numerous limonoids have been isolated and characterized from Andiroba oil, exhibiting a range of biological activities. These compounds can be broadly categorized into several structural types, including gedunin, andirobin, mexicanolide, and phragmalin types. The biological activities of these limonoids are diverse, with significant potential in the fields of anti-inflammatory, antiparasitic, and anticancer research.

Data Summary

The following tables summarize the quantitative data for the biological activities of various limonoids and limonoid-rich fractions isolated from Andiroba oil.

Table 1: Anti-inflammatory and Cytotoxic Activities of Limonoids from Andiroba Oil

Limonoid /Fraction	Activity	Assay	Cell Line/Model	IC50 / Activity Metric	Cytotoxicity (CC50)	Reference
Gedunin	Anti-inflammatory	LPS-induced NO production	Mouse peritoneal macrophages	4.6 μ M	> 100 μ M	[1]
6 α -Acetoxygedunin	Anti-inflammatory	LPS-induced NO production	Mouse peritoneal macrophages	7.9 μ M	> 100 μ M	[1]
7-Deacetoxy-7-oxogedunin	Anti-inflammatory	LPS-induced NO production	Mouse peritoneal macrophages	12.8 μ M	> 100 μ M	[1]
7-Deacetoxy-7 α -hydroxygedunin	Anti-inflammatory	LPS-induced NO production	Mouse peritoneal macrophages	8.7 μ M	> 100 μ M	[1]
Andirolide H	Anti-inflammatory	LPS-induced NO production	Mouse peritoneal macrophages	9.4 μ M	> 100 μ M	[1]
6 α -Hydroxygedunin	Anti-inflammatory	LPS-induced NO production	Mouse peritoneal macrophages	19.1 μ M	> 100 μ M	[1]
Epoxyazadiradione	Anti-inflammatory	LPS-induced NO production	Mouse peritoneal macrophages	8.2 μ M	> 100 μ M	[1]

17 β -Hydroxyzadiradione	Anti-inflammatory	LPS-induced NO production	Mouse peritoneal macrophages	20.3 μ M	> 100 μ M	[1]
Carapanoli de S	Anti-inflammatory	LPS-induced NO production	Mouse peritoneal macrophages	15.5 μ M	Not specified	[1]
Carapanoli de M	Anti-inflammatory	LPS-induced NO production	Mouse peritoneal macrophages	41.6 μ M	Not specified	[1]
Carapanoli de Q	Anti-inflammatory	LPS-induced NO production	Mouse peritoneal macrophages	38.0 μ M	Not specified	[1]
Carapanoli de O	Anti-inflammatory	LPS-induced NO production	Mouse peritoneal macrophages	46.0 μ M	Not specified	[1]

Table 2: Antiparasitic Activity of Limonoids and Limonoid-Rich Fractions from Andiroba Oil

Limonoid /Fraction	Activity	Parasite	Strain	IC50	Cytotoxicity (CC50)	Reference
6 α -Acetoxypoxyaziradione	Antiplasmodial	Plasmodium falciparum	K1	20.7 μ M	> 100 μ g/mL (MRC-5 cells)	[2][3]
Andirobin	Antiplasmodial	Plasmodium falciparum	K1	Not specified	> 100 μ g/mL (MRC-5 cells)	[2][3]
6 α -Acetoxydunin	Antiplasmodial	Plasmodium falciparum	K1	7.0 μ M	> 100 μ g/mL (MRC-5 cells)	[2][3][4]
7-Deacetoxy-7-oxogedunin	Antiplasmodial	Plasmodium falciparum	K1	5.0 μ M	47.3 μ g/mL (MRC-5 cells)	[2][3]
Limonoid-rich fraction	Antiplasmodial	Plasmodium falciparum	Dd2	0.4 μ g/mL (72h)	Not specified	[5][6]
Limonoid-rich fraction 3 (LF3)	Antileishmanial	Leishmania amazonensis (promastigotes)	-	10.53 \pm 0.050 μ g/mL	78.55 \pm 1.406 μ g/mL (peritoneal macrophages)	[7][8]

Limonoid-rich fraction 3 (LF3)	Antileishmanial	Leishmania amazonensis (amastigotes)	-	27.31 ± 0.091 µg/mL	78.55 ± 1.406 µg/mL (peritoneal macrophages)	[7][8]
Limonoid-rich fraction 4 (LF4)	Antileishmanial	Leishmania amazonensis (promastigotes)	-	25.3 ± 0.057 µg/mL	139.0 ± 1.523 µg/mL (peritoneal macrophages)	[7][8]
Limonoid-rich fraction 4 (LF4)	Antileishmanial	Leishmania amazonensis (amastigotes)	-	78.42 ± 0.086 µg/mL	139.0 ± 1.523 µg/mL (peritoneal macrophages)	[7][8]
Limonoid-rich fraction 5 (LF5)	Antileishmanial	Leishmania amazonensis (promastigotes)	-	56.9 ± 0.043 µg/mL	607.7 ± 1.217 µg/mL (peritoneal macrophages)	[7][8]
Limonoid-rich fraction 5 (LF5)	Antileishmanial	Leishmania amazonensis (amastigotes)	-	352.2 ± 0.145 µg/mL	607.7 ± 1.217 µg/mL (peritoneal macrophages)	[7][8]

Table 3: Antioxidant Activity of Limonoid-Rich Fractions from Andiroba Oil

Limonoid/Fraction	Assay	IC50	Reference
6 α ,11 β - diacetoxygedunin + 11 β -hydroxygedunin	DPPH	330.35 \pm 8.60 μ g/mL	[9][10]
6 α ,11 β - diacetoxygedunin	DPPH	619.51 \pm 11.41 μ g/mL	[9][10]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of limonoids from Andiroba oil, based on established protocols in the literature.

Isolation of Limonoids

The isolation of limonoids from Andiroba oil is typically a multi-step process involving extraction and chromatographic techniques.

a) Extraction:

- Soxhlet Extraction: The squeezed seeds of *Carapa guianensis* are subjected to Soxhlet extraction with hexane to obtain a crude extract rich in limonoids.[11][12]

b) Chromatographic Separation:

- High-Speed Countercurrent Chromatography (HSCCC): A gradient elution HSCCC method can be employed for the separation of limonoids.[11][12]
 - Solvent Systems: A two-phase solvent system of hexane:ethyl acetate:methanol:water is used. A typical gradient involves starting with a ratio of 1:2:1.5:1 (System A) and progressing to 1:2:1.75:1 (System B).[11][12]
 - Stationary and Mobile Phases: The upper organic phase of System A is used as the stationary phase, while the lower aqueous phases of both systems serve as the mobile phases.[11][12]
 - Fraction Collection: Fractions are collected at regular intervals for further analysis.

- Silica Gel Column Chromatography:
 - Stationary Phase: Silica Flash G60 (60–200 μm) is used as the stationary phase.[\[13\]](#)
 - Mobile Phase: A gradient of increasing polarity is employed using solvent systems of hexane, ethyl acetate, and methanol. A representative gradient is as follows:
 1. Hexane:Ethyl Acetate:Methanol (90:0.5:0.5)
 2. Hexane:Ethyl Acetate:Methanol (80:10:10)
 3. Hexane:Ethyl Acetate:Methanol (70:15:15)
 4. Hexane:Ethyl Acetate:Methanol (60:20:20)
 5. Hexane:Ethyl Acetate:Methanol (50:25:25)
 6. Ethyl Acetate:Methanol (50:50)
 7. Methanol (100%)[\[13\]](#)
 - Fraction Pooling: Fractions are analyzed by Thin Layer Chromatography (TLC) and those with similar profiles are combined.

Structural Elucidation

The chemical structures of the isolated limonoids are determined using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR spectra are recorded to determine the carbon skeleton and the placement of functional groups.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.[\[14\]](#)

Biological Assays

a) Anti-inflammatory Activity Assay (Nitric Oxide Inhibition):

- Cell Culture: Mouse peritoneal macrophages are cultured in appropriate media.
- Treatment: Cells are pre-treated with various concentrations of the isolated limonoids for a specified period.
- Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
- Quantification of NO: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
- Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[\[1\]](#)

b) Cytotoxicity Assay (MTT Assay):

- Cell Seeding: Human fibroblast cell lines (e.g., MRC-5) or murine peritoneal macrophages are seeded in 96-well plates and allowed to adhere.[\[2\]](#)[\[8\]](#)
- Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
- Incubation: The plates are incubated for 48-72 hours.
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.
- Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a wavelength of 570 nm.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the 50% cytotoxic concentration (CC50) is determined.[\[2\]](#)[\[8\]](#)

c) Antiplasmodial Activity Assay:

- **Parasite Culture:** Chloroquine-resistant (e.g., K1, Dd2) or sensitive strains of *Plasmodium falciparum* are cultured in human red blood cells.[\[2\]](#)[\[5\]](#)
- **Assay Setup:** A suspension of infected red blood cells is added to 96-well plates containing serial dilutions of the test compounds.
- **Incubation:** The plates are incubated for 48-72 hours under appropriate atmospheric conditions.
- **Parasite Growth Assessment:** Parasite growth is quantified by optical microscopy of blood smears from each well or using a fluorescent dye-based assay (e.g., SYBR Green I).
- **Data Analysis:** The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of parasite growth inhibition against the compound concentration.[\[2\]](#)[\[5\]](#)

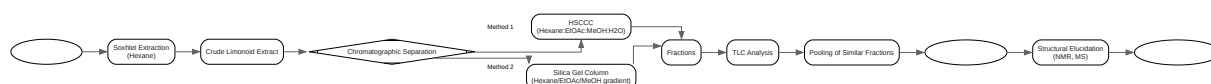
d) Antileishmanial Activity Assay:

- **Parasite Culture:** Promastigote forms of *Leishmania amazonensis* are cultured in appropriate media.[\[7\]](#)[\[8\]](#)
- **Promastigote Assay:**
 - Promastigotes are incubated in 96-well plates with various concentrations of the test compounds for 72 hours.
 - Parasite viability is assessed using the MTT assay.
 - The IC₅₀ is calculated.[\[7\]](#)[\[8\]](#)
- **Amastigote Assay:**
 - Peritoneal macrophages are infected with *L. amazonensis* promastigotes.
 - Infected macrophages are then treated with the test compounds for 24-48 hours.
 - The number of intracellular amastigotes is determined by microscopic examination of stained slides.

- The IC50 is calculated.[7][8]

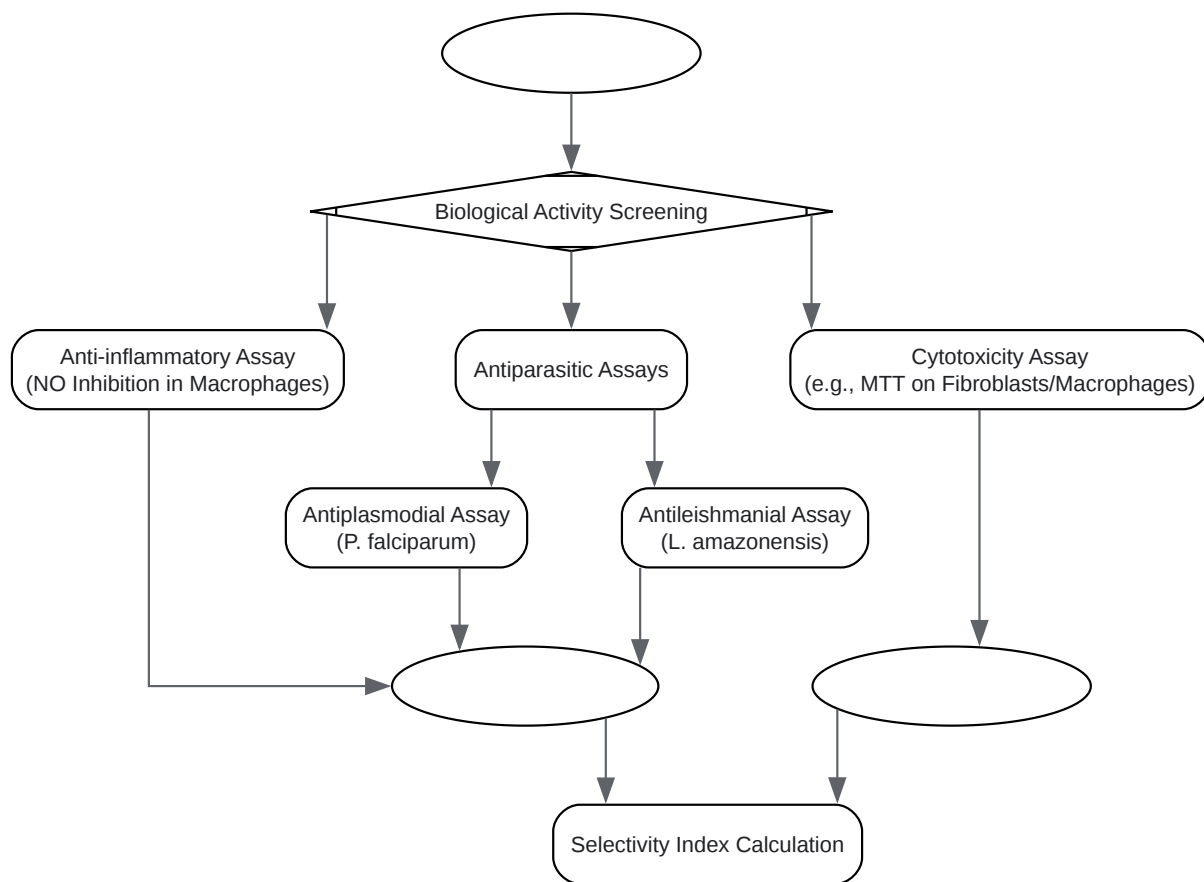
Visualizations

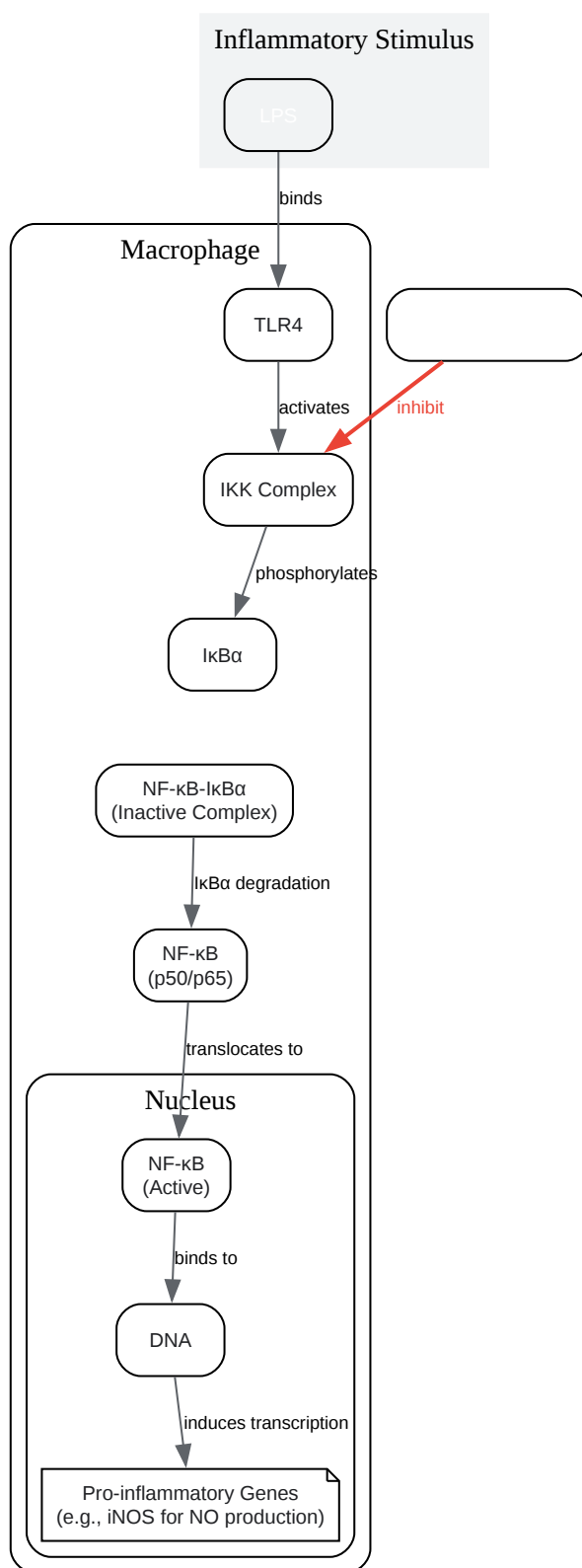
The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the anti-inflammatory action of Andiroba limonoids.



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Figure 1. General workflow for the isolation and identification of limonoids.



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